N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]butanamide
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Overview
Description
N,N’-1,3-Benzothiazole-2,6-diyldibutanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,3-benzothiazole-2,6-diyldibutanamide can be achieved through several synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be further transformed into benzothiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain benzothiazole derivatives.
Microwave Irradiation: This method accelerates chemical reactions using microwave energy, leading to faster synthesis and higher yields.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,3-Benzothiazole-2,6-diyldibutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-1,3-Benzothiazole-2,6-diyldibutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure
Mechanism of Action
The mechanism of action of N,N’-1,3-benzothiazole-2,6-diyldibutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also disrupt bacterial cell walls, exhibiting antimicrobial properties. The exact pathways and molecular targets vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
N’-1,3-Benzothiazol-2-yl-arylamides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
Benzothiazole Derivatives: Various derivatives of benzothiazole, such as those with different substituents on the benzene ring, show similar chemical and biological properties.
Uniqueness
N,N’-1,3-Benzothiazole-2,6-diyldibutanamide stands out due to its specific amide linkage, which can enhance its stability and biological activity. This unique structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]butanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-3-5-13(19)16-10-7-8-11-12(9-10)21-15(17-11)18-14(20)6-4-2/h7-9H,3-6H2,1-2H3,(H,16,19)(H,17,18,20) |
InChI Key |
YMNMFGWBWUAKNQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC |
Origin of Product |
United States |
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